Phenylcarbamic acid;2-phenylpropan-2-ol
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Overview
Description
Phenylcarbamic acid;2-phenylpropan-2-ol is a chemical compound that belongs to the alcohol group. This compound is a tertiary alcohol where the hydrogen attached to the carbon bearing the hydroxy group has been replaced by a phenyl group . It is a white to pale yellow, odorless solid that is practically insoluble in water but soluble in ethanol and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-2-propanol can be synthesized through the Grignard reaction between phenylmagnesium bromide and acetone . Another method involves the reaction of methyl benzoate with methylmagnesium chloride . The reaction conditions typically involve the use of diethyl ether as a solvent and maintaining the reaction mixture at low temperatures to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of 2-phenyl-2-propanol often involves the same Grignard reaction but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-propanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Major Products Formed
Oxidation: 2-Phenyl-2-propanone
Reduction: 2-Phenylpropane
Substitution: 2-Phenyl-2-propyl chloride
Scientific Research Applications
2-Phenyl-2-propanol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . In chemistry, it is used as a starting material for the synthesis of various compounds. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds . In the industry, it is used in the production of fragrances, flavors, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-phenyl-2-propanol involves its interaction with various molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions . Its phenyl group can engage in π-π interactions with aromatic systems, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Phenyl-2-propanol can be compared with other similar compounds such as:
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
Phenylacetone: Another compound with a phenyl group attached to a different carbon framework, leading to different chemical and physical properties.
The uniqueness of 2-phenyl-2-propanol lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to other similar compounds .
Properties
CAS No. |
5037-72-9 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
phenylcarbamic acid;2-phenylpropan-2-ol |
InChI |
InChI=1S/C9H12O.C7H7NO2/c1-9(2,10)8-6-4-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h3-7,10H,1-2H3;1-5,8H,(H,9,10) |
InChI Key |
DEZITBUUDLVNDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)O.C1=CC=C(C=C1)NC(=O)O |
Origin of Product |
United States |
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